molecular formula C20H25BrClNO11 B1384764 5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside CAS No. 2200269-31-2

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside

Cat. No.: B1384764
CAS No.: 2200269-31-2
M. Wt: 570.8 g/mol
InChI Key: TXCDHJGGJYHESA-YPVMWFRZSA-N
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Description

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside is a chromogenic substrate used primarily in biochemical assays. It is a derivative of indole and is often employed in the detection of enzyme activity, particularly in histochemistry and bacteriology. This compound is known for producing a blue color upon enzymatic cleavage, making it a valuable tool in various scientific applications.

Scientific Research Applications

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside is widely used in scientific research for its chromogenic properties. It is employed in:

    Histochemistry: Used to detect enzyme activity in tissue samples.

    Bacteriology: Helps in identifying bacterial colonies by producing a blue color in the presence of specific enzymes.

    Molecular Biology: Utilized in assays to monitor gene expression and enzyme activity.

    Biotechnology: Applied in the development of diagnostic kits and research tools.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside involves its use as a chromogenic substrate for β-galactosidase . This enzyme cleaves the glycosidic bond to produce a blue product, which is used to detect the activity of this enzyme in histochemistry and bacteriology .

Future Directions

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is the substrate of choice for blue-white selection of recombinant bacterial colonies with the lac+ genotype . Its future directions may involve further applications in molecular biology and histochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indolyl with b-D-lactopyranoside under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst to facilitate the coupling of the indole derivative with the sugar moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes. Upon enzymatic cleavage, it releases 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form an intensely blue product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-galactosidase or similar enzymes. The reaction conditions often include a buffered aqueous solution at an optimal pH for enzyme activity, usually around pH 7.0 .

Major Products

The major product formed from the enzymatic cleavage of this compound is 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to produce a blue-colored compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-3-indolyl b-D-glucopyranoside
  • 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt
  • 5-Bromo-4-chloro-3-indolyl b-D-galactopyranoside

Uniqueness

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside is unique due to its specific substrate properties and the intense blue color it produces upon enzymatic cleavage. This makes it particularly useful in applications where visual detection of enzyme activity is required .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10+,13+,14+,15+,16+,17+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDHJGGJYHESA-YPVMWFRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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